molecular formula C19H22N4O4S B2572682 Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate CAS No. 868219-74-3

Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate

Cat. No. B2572682
CAS RN: 868219-74-3
M. Wt: 402.47
InChI Key: QZGCAIWQXSPGAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involves the use of various techniques and methods, including cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .


Molecular Structure Analysis

The molecular structure of this compound is complex and includes several functional groups. The molecule contains a thiazole ring, a triazole ring, a methoxyphenyl group, and a piperidine ring .

Scientific Research Applications

Synthesis and Biological Activity

Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate is part of a broader class of compounds known for their synthetic versatility and biological activity. Research in this area has focused on the synthesis of novel derivatives and evaluating their biological activities, particularly antimicrobial properties.

One study detailed the synthesis of novel 1,2,4-triazole derivatives, including compounds structurally related to methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate. These compounds were assessed for their antimicrobial activities, with some demonstrating good or moderate activity against test microorganisms (Bektaş et al., 2007). Another research effort focused on synthesizing novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives. These compounds were characterized and exhibited significant antimicrobial activity against a range of bacteria and fungi (Suresh, Lavanya, & Rao, 2016).

Chemical Reactivity and Derivative Synthesis

Research into the chemical reactivity of compounds related to methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate has led to the synthesis of various derivatives. These studies aim to explore the structural modifications that impact biological activity and to develop new synthetic methodologies. For example, studies on the ring-opening reactions of related compounds under the influence of tertiary amines have provided insights into the synthesis of new derivatives with potential pharmacological activities (Jones & Phipps, 1976).

Mechanism of Action

The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Future Directions

The compound’s unique structure allows for diverse applications, making it an exciting area for further exploration. It has potential in scientific research, particularly in the development of neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

methyl 1-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-26-14-5-3-12(4-6-14)15(16-17(24)23-19(28-16)20-11-21-23)22-9-7-13(8-10-22)18(25)27-2/h3-6,11,13,15,24H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGCAIWQXSPGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCC(CC4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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